5-bromo-1H-indazol-3-ol
Overview
Description
5-Bromo-1H-indazol-3-ol is a compound that belongs to the indazole class of heterocycles, characterized by a fusion of benzene and pyrazole rings. Indazoles are known for their diverse pharmacological activities and are commonly used in medicinal chemistry as scaffolds for drug development. The presence of a bromine atom at the 5-position of the indazole ring provides a reactive site for further chemical modifications, which can be exploited in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 5H-indazolo[3,2-b]benzo[d]-1,3-oxazines involves intramolecular Bis-heterocyclizations, which is a one-pot process yielding a series of novel analogues for biological screening . Another approach is the stepwise synthesis of (1,2,3-triazol-1-yl)methylpyrimidines from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, which involves a nucleophilic substitution followed by a click chemistry azide–alkyne cycloaddition reaction . Additionally, the 1,3-dipolar cycloaddition of phenylsydnone with p-toluquinone has been used to synthesize 2H-indazole-4,7-dione derivatives, with subsequent bromination reactions yielding mono- and dibromo derivatives .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single crystal X-ray diffraction, revealing a monoclinic space group and providing detailed information about bond lengths and angles . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by spectroscopic methods and X-ray diffraction, showing two symmetry-independent molecules in the unit cell .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in the presence of sodium hydroxide leads to the formation of new S-derivatives with high yield . The reaction of 5-amino-1-(4-bromophenyl)-1,2,3-triazol-4-carboxylic acid ethyl ester with p-bromoaniline results in the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which was characterized using various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. For example, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, and their antibacterial activity was compared to kanamycin, showing potential against multi-resistant strains of microorganisms . The crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π–π stacking interactions, which are important for the stability of the crystal structure .
Scientific Research Applications
Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications . Here are some general applications of indazole compounds:
-
Anti-inflammatory Agents
- Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential .
- Experimental models used include Freund’s adjuvant-induced arthritis and carrageenan-induced edema .
- Some derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
-
Antimicrobial Agents
-
Anti-HIV Agents
-
Anticancer Agents
-
Hypoglycemic Agents
-
Antiprotozoal Agents
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCARQYJVMUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616313 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazol-3-ol | |
CAS RN |
7364-27-4 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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